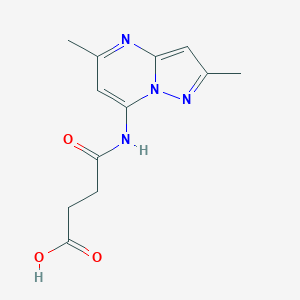![molecular formula C7H5BrO B068331 Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI) CAS No. 183059-02-1](/img/structure/B68331.png)
Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI) is a cyclic ketone compound that has been synthesized using various methods. This compound has shown potential in scientific research applications, particularly in the field of organic chemistry.2.0.02,7.04,6]heptanone, 2-bromo-(9CI).
Wirkmechanismus
The mechanism of action of Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI) is not well understood. However, it is believed to act as a nucleophile in organic reactions, particularly in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI). However, it is not intended for use as a drug and has not been studied for its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. However, its limited availability and high cost may be a limitation for some research projects.
Zukünftige Richtungen
For its use in scientific research include the synthesis of novel organic compounds and investigation of its potential as a nucleophile in organic reactions.
Synthesemethoden
Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI) can be synthesized using several methods, including the reaction of 2-bromo-1-phenyl-1-butanone with cyclopentadiene in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-bromopropiophenone with cyclopentadiene in the presence of a Lewis acid catalyst. Both of these methods have been reported to yield high purity Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI).
Wissenschaftliche Forschungsanwendungen
Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI) has shown potential in scientific research applications, particularly in the field of organic chemistry. It can be used as a starting material for the synthesis of various organic compounds. For example, it can be used in the synthesis of bridged bicyclic compounds, which have potential applications in drug discovery and development.
Eigenschaften
CAS-Nummer |
183059-02-1 |
|---|---|
Produktname |
Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI) |
Molekularformel |
C7H5BrO |
Molekulargewicht |
185.02 g/mol |
IUPAC-Name |
2-bromotetracyclo[3.2.0.02,7.04,6]heptan-3-one |
InChI |
InChI=1S/C7H5BrO/c8-7-4-1-2(5(4)7)3(1)6(7)9/h1-5H |
InChI-Schlüssel |
RTBMVDWGEUTRKD-UHFFFAOYSA-N |
SMILES |
C12C3C1C(=O)C4(C2C34)Br |
Kanonische SMILES |
C12C3C1C(=O)C4(C2C34)Br |
Synonyme |
Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



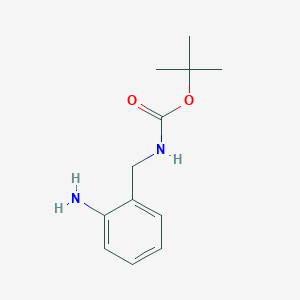



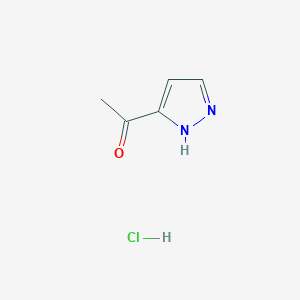


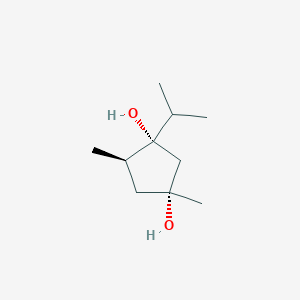
![Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI)](/img/structure/B68268.png)
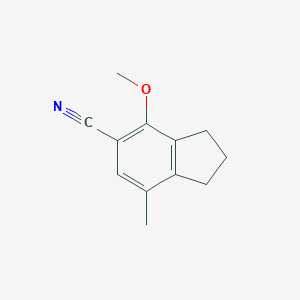

![[(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate](/img/structure/B68274.png)

